molecular formula C18H22N2O2 B2929293 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide CAS No. 898432-45-6

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide

Cat. No.: B2929293
CAS No.: 898432-45-6
M. Wt: 298.386
InChI Key: OSVJADDZDLXDID-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide is a synthetic hybrid compound designed for pharmaceutical and biochemical research. Its structure incorporates pharmacophoric elements from indoline and furan, two heterocycles known for their significant biological potential . The indoline scaffold is a feature in many biologically active molecules and is frequently explored in medicinal chemistry for its diverse properties . The furan ring is an electron-rich heteroaromatic system that can enhance a compound's ability to form hydrogen bonds with biological targets, potentially improving bioavailability and influencing pharmacokinetic properties . This molecular hybridization strategy aims to create novel chemical entities with potential multi-target activity for investigative purposes. The specific research applications and mechanism of action for this compound are areas of active exploration. Researchers are investigating this compound as a potential scaffold in drug discovery projects. Its structural features make it a candidate for screening against various biological targets. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-6-18(21)19-13-16(17-9-5-12-22-17)20-11-10-14-7-3-4-8-15(14)20/h3-5,7-9,12,16H,2,6,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVJADDZDLXDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods.

    Coupling reactions: The furan and indole units can be coupled using a suitable linker, such as an ethyl group, through reactions like Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The indole moiety can be reduced under hydrogenation conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the indole could produce indoline derivatives.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide may have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Differences :

  • Structural Features: Unlike N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide, compound 4b (N-(2-((3-methoxyphenyl)amino)ethyl)butyramide) lacks the fused indoline-furan system, instead possessing a simpler 3-methoxyphenylamino-ethyl backbone .
  • Physicochemical Properties :
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target compound ~349 2.8 <0.1 (low)
4b 237 1.5 1.2 (moderate)
  • Synthetic Yield : The target compound’s synthesis may face challenges due to steric hindrance from the indoline-furan system, whereas 4b was synthesized in 73% yield via straightforward alkylation .

Pharmacological Implications : The indoline-furan system in the target compound likely reduces solubility but enhances binding to aromatic-rich enzyme pockets compared to 4b’s linear structure.

Furan-Containing Pharmacopeial Compounds (e.g., Ranitidine-Related Compounds)

Key Differences :

  • Functional Groups: Pharmacopeial compounds like ranitidine related compound B (, entry 9) feature a dimethylamino-methylfuran and sulphanyl-ethylnitroethenediamine, contrasting with the target’s indoline-butylamide system .
  • Bioactivity : Ranitidine analogs act as H2 receptor antagonists, while the target compound’s indoline moiety may favor interactions with serotonin or dopamine receptors due to structural resemblance to CNS-active alkaloids.
  • Stability : The nitroethenediamine group in ranitidine analogs is prone to nitro-reduction metabolism, whereas the target’s butyramide may undergo slower hydrolysis, improving half-life .

Quinoline-Indoline Hybrids (Patent Compounds, )

Key Differences :

  • Complexity: Patent compounds (e.g., N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide) incorporate quinoline cores, trifluoromethyl groups, and piperidine-acetamide chains, resulting in higher molecular weights (>500 g/mol) and likely kinase-inhibitor activity .
  • Selectivity: The target compound’s lack of a quinoline system may reduce off-target effects compared to ’s molecules, which are designed for multi-kinase inhibition .

Research Implications

  • Optimization : Introducing polar substituents (e.g., hydroxyl groups) to the indoline or furan rings could improve the target compound’s solubility without compromising binding affinity.
  • Screening : Prioritize assays for serotonin/dopamine receptors and cytochrome P450 enzymes to elucidate its metabolic and mechanistic profile.

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a furan ring and an indoline moiety, which are both known for their diverse pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameN-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-butanamide
Molecular FormulaC18H22N2O2
Molecular Weight302.38 g/mol
InChIInChI=1S/C18H22N2O2/c1-13(2)18(21)19-12-16(17-8-5-11-22-17)20-10-9-14-6-3-4-7-15(14)20/h3-8,11,13,16H,9-10,12H2,1-2H3,(H,19,21)

The mechanism of action of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The furan and indoline moieties are believed to enhance binding affinity and specificity, potentially modulating enzyme activity or receptor signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research on related indoline derivatives has shown promising results in inhibiting the VEGFR-2 enzyme, which plays a critical role in cancer progression. Compounds with IC50 values in the low nanomolar range have been reported, suggesting potent inhibitory effects against cancer cell lines such as HepG2 and MCF-7 .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's cytotoxicity has been measured using standard assays (e.g., MTT assay), revealing a dose-dependent response. For example, one study reported IC50 values ranging from 6.66 to 8.51 μM against A549 and HT29 cell lines .

Mechanistic Studies

Mechanistic studies involving cell cycle analysis have shown that this compound induces G2/M phase arrest in cancer cells, leading to apoptosis. Western blot analyses further revealed the deactivation of key oncogenic pathways associated with tumor growth .

Case Studies

Several case studies highlight the biological activity of this compound:

  • VEGFR Inhibition : A study focused on the synthesis and evaluation of similar compounds revealed that certain derivatives showed remarkable inhibition of VEGFR with IC50 values comparable to established drugs like sorafenib .
  • Cytotoxicity Against Cancer Cell Lines : In a comparative study, the cytotoxic effects of various indoline derivatives were assessed against multiple cancer cell lines. The findings supported the potential use of these compounds in developing new anticancer therapies .

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